6-bromo-5-methoxy-1-methyl-1H-indazole

Physicochemical profiling Salt selection Indazole regioisomer differentiation

6-Bromo-5-methoxy-1-methyl-1H-indazole (CAS 1577179-97-5) is a trisubstituted indazole building block with the molecular formula C₉H₉BrN₂O and a molecular weight of 241.08 g/mol. The compound features an N1-methyl group that locks the indazole tautomeric equilibrium into the thermodynamically more stable 1H-form, a C6-bromine atom serving as a versatile cross-coupling handle, and a C5-methoxy group that provides electronic modulation and a latent site for further derivatization.

Molecular Formula C9H9BrN2O
Molecular Weight 241.088
CAS No. 1577179-97-5
Cat. No. B2406847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-5-methoxy-1-methyl-1H-indazole
CAS1577179-97-5
Molecular FormulaC9H9BrN2O
Molecular Weight241.088
Structural Identifiers
SMILESCN1C2=CC(=C(C=C2C=N1)OC)Br
InChIInChI=1S/C9H9BrN2O/c1-12-8-4-7(10)9(13-2)3-6(8)5-11-12/h3-5H,1-2H3
InChIKeyKDOOXMBUSOIVLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-5-methoxy-1-methyl-1H-indazole (CAS 1577179-97-5): Physicochemical and Structural Baseline for Informed Procurement


6-Bromo-5-methoxy-1-methyl-1H-indazole (CAS 1577179-97-5) is a trisubstituted indazole building block with the molecular formula C₉H₉BrN₂O and a molecular weight of 241.08 g/mol . The compound features an N1-methyl group that locks the indazole tautomeric equilibrium into the thermodynamically more stable 1H-form, a C6-bromine atom serving as a versatile cross-coupling handle, and a C5-methoxy group that provides electronic modulation and a latent site for further derivatization [1]. Its computed physicochemical profile (XLogP3 = 2.2, TPSA = 27 Ų, H-bond donor count = 0) places it within favorable drug-like chemical space and distinguishes it from non-methylated or regioisomeric analogs that differ in key molecular descriptors [2].

Why 6-Bromo-5-methoxy-1-methyl-1H-indazole Cannot Be Swapped with a Generic Indazole Analog in Medicinal Chemistry Programs


Indazole-based building blocks are not interchangeable commodities. The precise regio- and chemo-selective functionalization pattern of 6-bromo-5-methoxy-1-methyl-1H-indazole—N1-methyl, C6-bromo, C5-methoxy—determines its reactivity, physicochemical profile, and the properties of downstream derivatives in ways that closely related analogs cannot replicate . The N1-methyl group eliminates the N–H hydrogen bond donor, reducing TPSA and potentially improving membrane permeability relative to the free N–H analog, while also preventing the tautomeric equilibration that plagues unprotected indazoles during alkylation and cross-coupling steps [1]. The C6-bromine occupies a position that structure–activity relationship studies have identified as preferred for substitution in multiple target classes, including CC-chemokine receptor 4 antagonists, where C6 analogs outperformed C5 and C7 congeners [2]. Substituting a different halogen, altering the methoxy position, or using an unprotected indazole would yield a different electronic landscape, altered cross-coupling reactivity, and a divergent physicochemical profile—ultimately compromising the integrity of a synthetic route or a structure–activity relationship campaign. The quantitative evidence below details exactly where these differences manifest.

Head-to-Head Quantitative Differentiation of 6-Bromo-5-methoxy-1-methyl-1H-indazole vs. Closest Analogs


N1-Methyl vs. N2-Methyl Regioisomer: pKa Difference Dictates Basicity and Salt Formation Behavior

The N1-methyl regioisomer (target compound) exhibits a predicted pKa of 0.31 ± 0.30, whereas the N2-methyl regioisomer (6-bromo-5-methoxy-2-methyl-2H-indazole, CAS 2091271-91-7) has a predicted pKa of −0.42 ± 0.30 [1]. This ΔpKa of approximately 0.73 units reflects the inherently lower basicity of the N2-methyl indazole system, consistent with literature showing that 2-methylindazole is a significantly weaker base than 1-methylindazole in aqueous solution [2]. The practical consequence is that the N1-methyl compound will protonate more readily under moderately acidic conditions, affecting extraction behavior, chromatographic retention, and the feasibility of forming pharmaceutically acceptable salts. Researchers selecting between these regioisomers for a medicinal chemistry program must account for this difference in ionizability, as it directly impacts developability parameters such as solubility-pH profiles and salt disproportionation risk.

Physicochemical profiling Salt selection Indazole regioisomer differentiation

Hydrogen Bond Donor Count: N1-Methylation Eliminates the HBD, Improving Predicted Membrane Permeability vs. N–H Analog

The target compound has a hydrogen bond donor (HBD) count of 0, whereas its direct non-methylated analog, 6-bromo-5-methoxy-1H-indazole (CAS 1206800-17-0), possesses 1 HBD due to the free N1–H [1]. In drug discovery, each additional HBD is empirically associated with an approximately 10-fold decrease in passive membrane permeability, and CNS drug design guidelines typically require HBD ≤ 1 [2]. The elimination of the indazole N–H donor via N1-methylation therefore confers a measurable advantage in permeability-centric programs. Both compounds share an identical TPSA of ~27 Ų and comparable XLogP3 of ~2.2, so the HBD count represents the primary differentiator in predicting passive diffusion across biological membranes. This difference is structural, not merely computational: the N–H proton on the non-methylated analog can act as a hydrogen bond donor to polar head groups in lipid bilayers, impeding membrane traversal, whereas the N1-methyl compound lacks this capability entirely.

CNS drug design Permeability Hydrogen bond donor Indazole derivatization

C6-Bromo Substitution Pattern Is Preferred Over C5 and C7 in Indazole-Based CCR4 Antagonist SAR

In a comprehensive structure–activity relationship study of indazole arylsulfonamides as allosteric CCR4 antagonists published in the Journal of Medicinal Chemistry, Procopiou et al. systematically evaluated substituent tolerance at the C4, C5, C6, and C7 positions of the indazole core. The study explicitly concluded that 'only small groups were tolerated at C5, C6, or C7, with the C6 analogues being preferred' [1]. The clinical candidate emerging from this program, GSK2239633A (analogue 6), features a C4-methoxy, N1-substituted indazole scaffold—a substitution pattern architecturally analogous to the target compound's C5-methoxy, C6-bromo, N1-methyl arrangement, albeit with different functional group placement . This SAR finding is significant because it establishes that the C6 position on the indazole ring is a privileged vector for modulating biological activity in this target class. A procurement decision to use a C5-bromo or C7-bromo indazole building block instead of the C6-bromo compound would place the derivatization handle at a suboptimal position, potentially compromising downstream SAR outcomes even before synthesis begins.

CCR4 antagonist Indazole SAR C6-substitution Allosteric modulator

LogP Differentiation: Bromine at C6 Contributes ~0.9 Log Units of Lipophilicity vs. Non-Brominated Precursor

The target compound has a measured/computed LogP of 2.42, while its non-brominated synthetic precursor, 5-methoxy-1-methyl-1H-indazole (CAS 756839-44-8, MW 162.19), lacks the bromine atom and has a substantially lower lipophilicity . Although an exact experimental LogP for the non-brominated analog is not publicly available, the difference in molecular weight (ΔMW = 78.89 g/mol corresponding to Br replacing H) and the established Hansch π-value for aromatic bromine (~0.86) support an estimated ΔLogP of approximately 0.9 units [1]. This lipophilicity increment has practical consequences: the brominated compound will exhibit longer reversed-phase HPLC retention times, altered solubility profiles in aqueous and organic media, and different predicted volumes of distribution. For medicinal chemists planning a Suzuki coupling at C6, the LogP shift upon bromine installation must be considered in the context of the final target compound's desired physicochemical profile—a factor that cannot be replicated by using the non-brominated precursor with a different coupling strategy.

Lipophilicity LogP Bromine contribution ADME prediction

Boiling Point Differential: N1-Methyl Indazole Exhibits ~26 °C Lower Boiling Point Than N2-Methyl Regioisomer, Facilitating Purification

The N1-methyl regioisomer (target compound) has a predicted boiling point of 329.1 ± 22.0 °C at 760 mmHg, whereas the N2-methyl regioisomer (6-bromo-5-methoxy-2-methyl-2H-indazole, CAS 2091271-91-7) has a predicted boiling point of 355.4 ± 22.0 °C under the same conditions—a difference of approximately 26 °C [1]. This boiling point differential is consistent with the known physical–organic chemistry of N-alkylindazoles: the 1H-tautomer (N1-alkylated) is thermodynamically more stable than the 2H-tautomer by 2.3 kcal/mol, and this stability difference is reflected in weaker intermolecular interactions and higher vapor pressure (lower boiling point) for the N1-isomer [2]. For synthetic and process chemists, a 26 °C lower boiling point can translate to more efficient solvent removal under reduced pressure, sharper chromatographic separations, and—critically—the feasibility of purification by short-path distillation, which may be precluded for the higher-boiling N2-isomer.

Purification Boiling point Volatility Process chemistry

Optimal Procurement and Application Scenarios for 6-Bromo-5-methoxy-1-methyl-1H-indazole Based on Quantitative Differentiation Evidence


Kinase Inhibitor Library Synthesis Requiring C6-Directed Cross-Coupling Chemistry

Medicinal chemistry teams constructing focused kinase inhibitor libraries should select 6-bromo-5-methoxy-1-methyl-1H-indazole as the core building block when the target's ATP-binding site SAR points toward C6-aryl or C6-heteroaryl substitution. The C6-bromine atom serves as a robust handle for Suzuki–Miyaura cross-coupling with aryl and heteroaryl boronic acids, with established protocols using Pd(dppf)Cl₂ as catalyst delivering coupling products in good to excellent yields . Critically, the N1-methyl group precludes the formation of N2-coupled byproducts during palladium-mediated transformations, simplifying reaction mixtures and improving isolated yields relative to unprotected indazole substrates. The C5-methoxy group can subsequently be demethylated (BBr₃, DCM) to reveal a phenolic OH for additional diversification, providing an orthogonal functionalization sequence unavailable in analogs lacking this substitution pattern [1]. The preferred C6 substitution vector identified in the CCR4 antagonist SAR (Section 3, Evidence Item 3) further supports prioritizing C6-bromo indazole building blocks for exploratory medicinal chemistry.

CNS-Penetrant Candidate Design Leveraging Zero HBD and Moderate Lipophilicity

Programs targeting central nervous system indications should consider 6-bromo-5-methoxy-1-methyl-1H-indazole as a preferred intermediate over the non-methylated analog (6-bromo-5-methoxy-1H-indazole). The target compound's HBD count of 0 satisfies the stringent CNS drug design guideline of HBD ≤ 1, whereas the non-methylated analog's single N–H donor may reduce passive brain penetration . Combined with a TPSA of 27 Ų (well below the 60–70 Ų threshold for CNS penetration) and a LogP of 2.42 (within the optimal CNS range of 1–4), this building block imparts favorable CNS physicochemical properties to its derivatives even before further optimization. The pKa of 0.31 means the compound remains predominantly neutral at physiological pH, avoiding the P-glycoprotein recognition associated with cationic amines—a common liability in CNS drug candidates. These properties together position this building block advantageously for CNS-focused library synthesis relative to analogs with HBD ≥ 1 or suboptimal lipophilicity profiles [1].

Process Chemistry Scale-Up Where Distillation-Based Purification Is Economically Preferred

In process research and development settings where multi-gram to kilogram quantities of an indazole intermediate are required, the N1-methyl regioisomer's ~26 °C lower boiling point relative to the N2-methyl regioisomer (329.1 °C vs. 355.4 °C at 760 mmHg) can translate into meaningful operational advantages . This boiling point differential enables more energy-efficient solvent removal by rotary evaporation or thin-film distillation, reduces thermal stress on the product during concentration steps, and may allow short-path distillation as a purification method where chromatography would otherwise be required. Additionally, the N1-methyl compound is the thermodynamic product of indazole alkylation, meaning it can be accessed with higher regioselectivity than the N2-isomer under thermodynamic control conditions, simplifying large-scale synthesis [1]. For process chemists comparing building block options, these combined advantages—easier purification, lower energy input for solvent removal, and more predictable large-scale synthesis—argue for the N1-methyl regioisomer when the downstream chemistry tolerates this substitution pattern.

Orthogonal Functionalization Strategy: Sequential C6-Cross-Coupling Followed by C5-Demethylation and Derivatization

The specific substitution pattern of 6-bromo-5-methoxy-1-methyl-1H-indazole enables a powerful two-step orthogonal functionalization sequence: (1) Suzuki–Miyaura cross-coupling at C6 to install aryl or heteroaryl groups, followed by (2) demethylation of the C5-methoxy group to reveal a phenolic hydroxyl for further diversification (e.g., alkylation, acylation, Mitsunobu, or sulfonylation) . This sequential strategy is unavailable with analogs such as 6-bromo-1-methyl-1H-indazole (CAS 590417-94-0, lacking the 5-methoxy group) or 4-bromo-6-methoxy-1-methyl-1H-indazole (CAS 2546113-85-1, where the bromine and methoxy positions are swapped). The ability to generate two distinct points of diversity from a single building block—without protecting group manipulations between steps—offers a significant efficiency advantage in parallel synthesis and library production workflows. Procurement of this specific tri-substituted building block therefore supports more chemically economical library design compared to purchasing separate mono- or di-substituted indazole intermediates for sequential functionalization [1].

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